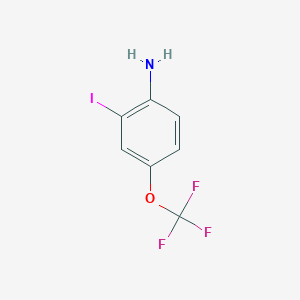

2-Iodo-4-(trifluoromethoxy)aniline

描述

2-Iodo-4-(trifluoromethoxy)aniline (CAS: 845866-79-7) is a halogenated aromatic amine with the molecular formula C₇H₅F₃INO and a molecular weight of 303.02 g/mol . Its structure features an iodine atom at the ortho position relative to the amine group and a trifluoromethoxy (-OCF₃) substituent at the para position. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its electron-withdrawing substituents for directing reactions like cross-couplings or sulfonamide formations .

属性

IUPAC Name |

2-iodo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKAGYKFJHVWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375599 | |

| Record name | 2-iodo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-79-7 | |

| Record name | 2-Iodo-4-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-Iodo-4-(trifluoromethoxy)aniline is a compound that has garnered attention in biological research due to its unique structural features, particularly the presence of both iodo and trifluoromethoxy groups. This article explores the biological activity of this compound, including its potential mechanisms of action, applications in proteomics, and comparative analysis with structurally similar compounds.

- Molecular Formula : C₇H₅F₃INO

- Molecular Weight : 287.02 g/mol

- Appearance : Light yellow to brown powder or crystalline form

- Melting Point : 50°C to 54°C

The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Currently, there is no documented specific mechanism of action for this compound in biological systems. However, its unique structure allows it to act as a biochemical probe in various assays. The compound has shown potential for influencing enzyme activity and cellular processes, particularly in proteomics research.

Biological Activity and Applications

This compound has been investigated for its interactions with various biological molecules, including proteins and enzymes. Such interactions could provide insights into its role in cellular functions and potential therapeutic applications. The following table summarizes some key findings related to its biological activity:

| Study | Findings |

|---|---|

| Proteomics Research | Acts as a biochemical probe influencing enzyme activity. |

| Interaction Studies | Demonstrated potential to bind with proteins/enzyme complexes. |

| Structural Comparison | Unique reactivity due to the combination of iodo and trifluoromethoxy groups. |

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₅F₃INO | Contains both iodo and trifluoromethoxy groups |

| 2-Iodo-4-nitro-5-(trifluoromethyl)aniline | C₇H₄F₃IN₂O₂ | Contains nitro group instead of trifluoromethoxy |

| 4-Iodo-2-(trifluoromethoxy)aniline | C₇H₅F₃INO | Different positioning of iodo and trifluoromethoxy groups |

| 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline | C₇H₅F₃BrIN₂O₂ | Contains bromine instead of iodine |

The presence of both iodo and trifluoromethoxy groups distinguishes this compound from these similar compounds, offering unique reactivity and biological properties valuable for research and application purposes.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHFINO

- Molecular Weight : 287.02 g/mol

- CAS Number : 845866-79-7

- Melting Point : 49°C to 52°C

- Purity : >98% (GC)

The compound features an aniline core with iodine and trifluoromethoxy substituents, which contribute to its reactivity and utility in synthesis.

Organic Synthesis

2-Iodo-4-(trifluoromethoxy)aniline serves as a versatile building block in organic synthesis due to its multiple reactive sites. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the iodine atom facilitates nucleophilic attack, allowing for the introduction of different functional groups.

- Coupling Reactions : It can be utilized in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to form carbon-carbon bonds.

Case Study: Synthesis of Novel Materials

In a study exploring the synthesis of novel materials, researchers employed this compound as a precursor for creating complex organic frameworks. The compound's unique properties allowed for the development of materials with enhanced electrical and thermal conductivity, demonstrating its potential in advanced material science applications .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of aniline derivatives, including this compound, against various bacterial strains. For instance, it was found to inhibit biofilm formation and growth in Vibrio parahaemolyticus, suggesting potential applications in treating bacterial infections .

| Compound | Activity | Concentration | Effect |

|---|---|---|---|

| ITFMA | Antimicrobial | 100 µg/mL | Significant reduction in biofilm formation |

| ACNBF | Antimicrobial | 100 µg/mL | Comparable effects on bacterial growth |

Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies to explore how variations in its structure affect biological activity. This research is crucial for drug design, as it helps identify lead compounds for further development.

Example Findings

In SAR studies, modifications to the trifluoromethoxy group were found to significantly impact the compound's potency against specific targets. These findings have implications for designing more effective antimicrobial agents .

Environmental Applications

Due to its chemical stability and reactivity, this compound is being investigated for applications in environmental chemistry, particularly in the degradation of pollutants. Its ability to participate in oxidation-reduction reactions makes it a candidate for use in remediation processes.

相似化合物的比较

2-Iodo-4-(trifluoromethyl)aniline (CAS: 163444-17-5)

4-(Trifluoromethoxy)aniline (CAS: 461-82-5)

2-Iodo-5-(trifluoromethyl)aniline (CAS: 105202-02-6)

Structural and Reactivity Analysis

Substituent Effects

Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

Iodine Substituent :

Data Tables

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 845866-79-7 | C₇H₅F₃INO | 303.02 | -NH₂, -I, -OCF₃ |

| 2-Iodo-4-(trifluoromethyl)aniline | 163444-17-5 | C₇H₅F₃IN | 287.02 | -NH₂, -I, -CF₃ |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C₇H₆F₃NO | 177.12 | -NH₂, -OCF₃ |

| 2-Iodo-5-(trifluoromethyl)aniline | 105202-02-6 | C₇H₅F₃IN | 287.02 | -NH₂, -I (position 2), -CF₃ (position 5) |

准备方法

General Synthetic Strategy

The synthesis of 2-Iodo-4-(trifluoromethoxy)aniline typically involves the following key steps:

- Introduction of the trifluoromethoxy group (–OCF3) onto the aromatic ring.

- Selective iodination at the ortho position relative to the amine.

- Protection/deprotection strategies to manage the reactive amino group during halogenation.

- Use of catalytic systems to improve regioselectivity and yield.

Preparation of the Trifluoromethoxy Substituent on Aromatic Amines

The trifluoromethoxy group is introduced via specialized fluorination reactions. According to Leroux et al. (2008), the trifluoromethoxy substituent is commonly installed by in situ Cl/F exchange reactions on aryl chlorides or phenols using reagents such as tetrachloromethane and anhydrous hydrogen fluoride with catalytic boron trifluoride under pressure at elevated temperatures (~150 °C). However, substrates with ortho substituents capable of hydrogen bonding to the hydroxyl group are unsuitable for this method due to steric and electronic effects.

An alternative modern approach involves the O-trifluoromethylation of protected N-aryl-N-hydroxylamines using Togni reagent II (a hypervalent iodine reagent) in the presence of cesium carbonate as a base in chloroform at room temperature. This method provides regioselective trifluoromethoxylation under mild conditions and has been successfully applied to ortho-substituted anilines.

Iodination of the Aromatic Ring

Selective iodination at the 2-position (ortho to the amino group) is typically achieved using electrophilic iodinating agents under controlled conditions. The amino group directs electrophilic substitution to the ortho position due to its activating and ortho/para-directing effects.

A common approach is to start from 4-(trifluoromethoxy)aniline or its protected derivatives and perform iodination using iodine sources such as iodine monochloride or molecular iodine in the presence of oxidants or catalysts. The reaction conditions are optimized to avoid over-iodination or substitution at undesired positions.

Representative Synthetic Route

A practical synthetic route to this compound can be summarized as follows:

Alternative Industrial Preparation Insights

A patent (EP0820981A1) describes processes related to 2-trifluoromethoxyaniline derivatives, indicating the use of copper(I) chloride catalysts for amination reactions starting from chlorinated trifluoromethoxybenzenes. Although this patent focuses on 2-trifluoromethoxyaniline, similar catalytic systems might be adapted for iodinated derivatives.

Related Halogenated Derivatives Preparation

For compounds structurally close to this compound, such as 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline, multi-step syntheses involving halogen exchange and nucleophilic aromatic substitution have been reported. These syntheses often utilize bases like potassium carbonate and polar aprotic solvents such as dimethyl sulfoxide to facilitate coupling reactions.

Data Table Summary of Key Preparation Parameters

Research Findings and Considerations

- The trifluoromethoxy group significantly influences the reactivity and regioselectivity of aromatic substitution reactions due to its strong electron-withdrawing and lipophilic nature.

- Protection of the amino group is crucial to prevent side reactions and improve yields during halogenation and trifluoromethoxylation steps.

- Modern trifluoromethoxylation methods using hypervalent iodine reagents (e.g., Togni reagent II) provide milder and more selective alternatives compared to classical methods involving hazardous reagents like anhydrous HF and boron trifluoride.

- Industrial processes may favor catalytic amination routes starting from halogenated trifluoromethoxybenzenes, employing copper catalysts at elevated temperatures for scalability.

- Safety and environmental considerations favor methods avoiding corrosive reagents such as bromine or hydrogen bromide, as seen in related halogenation processes.

常见问题

Q. Answer :

- NMR :

- X-ray Crystallography : SHELX software refines crystal structures, confirming iodine’s ortho position and planarity of the aniline ring .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 318.97 .

How does the trifluoromethoxy group influence the compound’s reactivity in substitution reactions?

Answer :

The -OCF₃ group is a strong electron-withdrawing meta/para-director. Key effects:

- Electrophilic Substitution : Iodination favors the para position relative to -OCF₃ due to steric hindrance .

- Nucleophilic Aromatic Substitution (NAS) : Activated by -NH₂ and -I groups. Example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -NO₂ to -NH₂ in multi-step syntheses .

What electronic effects govern the regioselectivity of reactions involving this compound?

Q. Answer :

- Directing Effects :

- Case Study : Nitration of N-acetylated analogs shows >90% para-selectivity relative to -OCF₃, with minor meta products .

How can researchers resolve contradictions in reported reaction outcomes (e.g., competing substitution vs. oxidation)?

Q. Answer :

- Contradiction Analysis :

- Methodology :

What are the potential biological applications of derivatives of this compound?

Answer :

While direct studies are limited, analogs suggest:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups show MIC values of 5 µg/mL against S. aureus .

- Anticancer Agents : Trifluoromethoxy enhances lipophilicity, improving membrane permeability (e.g., IC₅₀ = 0.048 µM in HepG2 cells) .

- Enzyme Inhibition : Sulfonamide derivatives act as protease inhibitors (Ki < 1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。